![molecular formula C13H9FN2O2S B1393251 3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255781-50-0](/img/structure/B1393251.png)
3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Thienopyrimidine derivatives, such as “3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, are important and widely represented in medicinal chemistry. They are structural analogs of purines and have various biological activities .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives involves various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .
Molecular Structure Analysis
Thienopyrimidine derivatives are structural analogs of purines. The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thienopyrimidine derivatives include cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .
Physical And Chemical Properties Analysis
The physical and chemical properties of thienopyrimidine derivatives can vary. For example, one derivative was found to have a melting point of 277-278°C .
Applications De Recherche Scientifique
Antibacterial Evaluation
The compound has been involved in the synthesis of various substituted thieno[2,3-d]pyrimidines, which were then evaluated for their antibacterial properties. This synthesis process includes the preparation of key intermediates like 3-(3-chloro-4-fluorophenyl) thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, followed by nucleophilic substitution to yield substituted thienopyrimidines. These compounds are characterized for potential antibacterial activity (More, Chandra, Nargund, & Nargund, 2013).
Biological Activity and Synthesis
Thieno[3,2-d]pyrimidine derivatives, including those fused with a thiazolo ring, have been synthesized and studied for various biological activities. These compounds exhibit inhibition of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. Such activities are significant in the context of medicinal chemistry and drug design (El-Gazzar, Hussein, & Aly, 2006).
Nucleoside Synthesis
Thieno[3,2-d]pyrimidine-2,4-dione nucleosides have been synthesized, modified in the carbohydrate moiety, for potential antiviral applications. However, these compounds did not exhibit significant antiviral activity against HIV at tested doses (Fossey, Ladurée, & Robba, 1995).
GnRH Receptor Antagonists
In the treatment of reproductive diseases, thieno[2,3-d]pyrimidine-2,4-diones have been synthesized as potent human GnRH receptor antagonists. Key structural features for good receptor binding activity have been identified, providing insights into the development of more effective treatments for reproductive disorders (Guo et al., 2003).
Fluorescent Nucleoside Analogues
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione serves as a core heterocycle in the design of fluorescent nucleosides. These nucleosides have potential applications in molecular biology and biochemistry, with their emissive properties being particularly useful (Tor et al., 2007).
LHRH Receptor Antagonists
Thieno[2,3-d]pyrimidine-2,4-diones have been developed as non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These compounds are potent and orally active, with potential therapeutic applications for sex-hormone-dependent diseases (Sasaki et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluoro-2-methylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c1-7-6-8(14)2-3-10(7)16-12(17)11-9(4-5-19-11)15-13(16)18/h2-6H,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXJGEIQCAQMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=O)C3=C(C=CS3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate](/img/structure/B1393168.png)
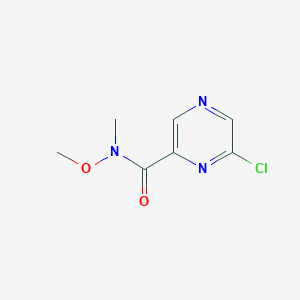


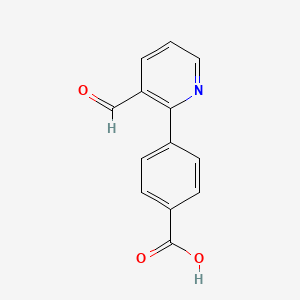
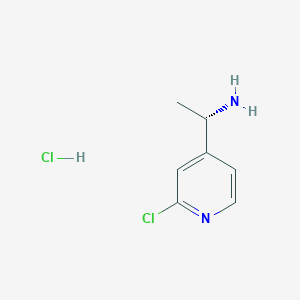

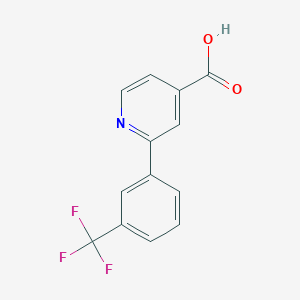
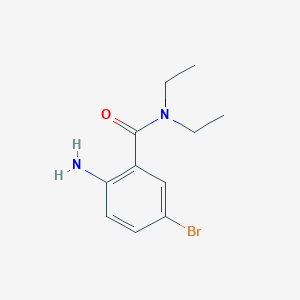
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B1393179.png)
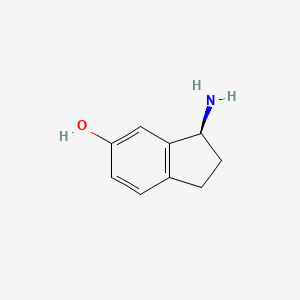
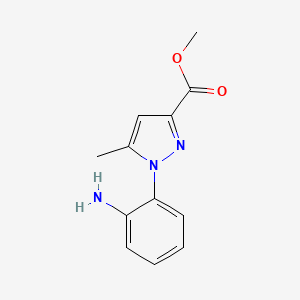
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393190.png)
![8-Chloro-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1393191.png)